2,4,5,6-Tetrachlorobenzene-1,3-diamine
Description
Properties
CAS No. |
26288-19-7 |
|---|---|
Molecular Formula |
C6H4Cl4N2 |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H4Cl4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 |
InChI Key |
DTUNENHHMJQMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)N)Cl)N |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Chlorination
Direct chlorination of 1,3-diaminobenzene (m-phenylenediamine) presents challenges due to the activating nature of amino groups, which promote over-chlorination. To mitigate this, protective acetylation is employed. The amino groups are acetylated to form 1,3-diacetamidobenzene, reducing their activation effect. Subsequent chlorination with chlorine gas in the presence of iodine and chlorosulfonic acid at 60–65°C yields 2,4,5,6-tetrachloro-1,3-diacetamidobenzene. Hydrolysis of the acetamide groups using concentrated hydrochloric acid then produces the target diamine.
Key Data :
Regioselective Chlorination via Directed Metalation
Alternative approaches leverage directed ortho-metalation to install chlorines at specific positions. Using n-butyllithium and tetramethylethylenediamine (TMEDA), 1,3-diaminobenzene is deprotonated at the 2- and 6-positions. Quenching with hexachloroethane introduces chlorines, followed by additional chlorination at the 4- and 5-positions using FeCl₃ catalysis.
Key Data :
Reduction of 1,3-Dinitro-2,4,5,6-tetrachlorobenzene
Nitration Followed by Chlorination
This method begins with nitration of 1,3-dichlorobenzene to form 1,3-dichloro-4,6-dinitrobenzene. Further chlorination with Cl₂/SO₂Cl₂ at 120°C introduces chlorines at the 2- and 5-positions, yielding 1,3-dinitro-2,4,5,6-tetrachlorobenzene. Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride reduction converts the nitro groups to amines.
Key Data :
One-Pot Chlorination-Nitration
A streamlined approach involves chlorinating 1,3-dinitrobenzene in a mixture of fuming sulfuric acid and iodine, enabling simultaneous nitration and chlorination. This method reduces intermediate isolation steps but requires precise temperature control (50–60°C) to avoid decomposition.
Key Data :
Hydrolysis of 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
Carbamoylation and Subsequent Hydrolysis
Starting with 2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide (CAS 1786-86-3), hydrolysis under acidic or basic conditions cleaves the carboxamide groups to amines. Concentrated HCl at reflux (110°C, 48 hours) achieves complete conversion, though prolonged heating risks dechlorination.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Complexity | Purity | Cost |
|---|---|---|---|---|
| Direct Chlorination | 40–50% | Moderate | 95–97% | $$ |
| Nitro Reduction | 50–55% | High | 98% | $$$ |
| Carbamoyl Hydrolysis | 80–85% | Low | 97–99% | $$ |
Insights :
- The hydrolysis route offers superior yields but depends on precursor availability.
- Nitro reduction achieves high purity but involves hazardous intermediates (e.g., nitro compounds).
Industrial-Scale Considerations
Solvent Selection
Chlorination reactions commonly use 1,2-dichloroethane for its inertness and high boiling point (83°C). Post-reaction, solvent recovery via distillation reduces costs.
Waste Management
Spent chlorosulfonic acid and metal catalysts require neutralization with aqueous NaOH to form non-hazardous salts (e.g., Na₂SO₄, NaCl).
Emerging Techniques
Photocatalytic Chlorination
Recent advances explore UV-light-mediated chlorination using TiO₂ catalysts , reducing reliance on corrosive acids. Preliminary trials report yields of 45–50% under milder conditions (40°C, 6 hours).
Biocatalytic Amination
Enzymatic reduction of nitro groups via nitroreductases offers an eco-friendly alternative, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrachlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or deaminated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
2,4,5,6-Tetrachlorobenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrachlorobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and amino groups enable it to form strong bonds with various substrates, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Key Research Findings
Chlorothalonil vs. Metabolites : Chlorothalonil’s environmental persistence is mitigated by degradation into metabolites like 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene, which exhibit higher regulatory scrutiny due to detection in water systems .
Synthetic ligands (L1/L2) leverage the tetrachlorobenzene core for metal coordination, expanding applications beyond agriculture .
Analytical Challenges : Detection of Chlorothalonil metabolites requires advanced techniques (e.g., GC-MS), highlighting the need for improved sensitivity in environmental monitoring .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Environmental and Regulatory Data
| Compound | Environmental Half-Life | Regulatory Status | Key Concerns |
|---|---|---|---|
| Chlorothalonil | Weeks to months | Restricted in some regions | Metabolite accumulation |
| 1,3-Dicarbamoyl metabolite | Persistent | Monitored under DE 38924-S | Exceeds permissible levels |
| 2,3,5,6-Tetrachloroaniline | Data limited | Industrial intermediate | Potential toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
